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Compound of Interest

Compound Name: 3-Hydroxy-5-iodobenzoic acid

Cat. No.: B1290728 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxy-5-iodobenzoic acid, catering to researchers, scientists, and professionals in drug

development. The guide details nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, alongside the experimental protocols for

these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the

carbon-hydrogen framework of a molecule. For 3-Hydroxy-5-iodobenzoic acid, both ¹H and

¹³C NMR are essential for structural confirmation.

Note: Experimental NMR data for 3-Hydroxy-5-iodobenzoic acid is not readily available in

public spectral databases. The following tables present expected chemical shifts based on the

analysis of similar compounds such as 3-hydroxybenzoic acid and 3-iodobenzoic acid, and

general principles of NMR spectroscopy.[1][2][3][4][5][6][7]

¹H NMR Data (Predicted)
The ¹H NMR spectrum is expected to show signals for the three aromatic protons and the

hydroxyl and carboxylic acid protons.
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Proton
Expected Chemical

Shift (ppm)
Multiplicity Notes

Carboxylic Acid (-

COOH)
12.0 - 13.0 Singlet (broad)

The chemical shift is

dependent on

concentration and

solvent due to

hydrogen bonding.

This signal will

disappear upon D₂O

exchange.[2]

Phenolic Hydroxyl (-

OH)
9.0 - 10.0 Singlet (broad)

The chemical shift can

vary with solvent and

concentration. This

signal will also

disappear upon D₂O

exchange.

Aromatic (H-2) ~7.8 Doublet

Aromatic (H-4) ~7.5 Doublet of doublets

Aromatic (H-6) ~7.3 Doublet

¹³C NMR Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
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Carbon
Expected Chemical Shift

(ppm)
Notes

Carboxylic Acid (-COOH) 165 - 175
The carbonyl carbon is

significantly deshielded.[8]

Aromatic (C-3, C-OH) 155 - 160
Carbon attached to the

hydroxyl group.

Aromatic (C-1, C-COOH) 130 - 135

Aromatic (C-2) 125 - 130

Aromatic (C-4) 120 - 125

Aromatic (C-6) 115 - 120

Aromatic (C-5, C-I) 90 - 95

The carbon attached to iodine

is expected to be significantly

shielded.

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. While

an experimental spectrum for 3-Hydroxy-5-iodobenzoic acid is not available, the expected

characteristic absorption bands can be predicted based on its structure and comparison with

analogs like 3-hydroxybenzoic acid and 3-iodobenzoic acid.[8][9][10][11][12]
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Functional Group
Expected Absorption Range

(cm⁻¹)
Vibration

O-H (Carboxylic Acid) 2500 - 3300 (very broad) Stretching

O-H (Phenol) 3200 - 3600 (broad) Stretching

C-H (Aromatic) 3000 - 3100 Stretching

C=O (Carboxylic Acid) 1680 - 1710 Stretching

C=C (Aromatic) 1450 - 1600 Stretching

C-O (Carboxylic Acid/Phenol) 1210 - 1320 Stretching

C-I 500 - 600 Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and elemental

composition.

While experimental mass spectra for 3-Hydroxy-5-iodobenzoic acid are not readily available,

predicted data for various adducts have been calculated.

Adduct Predicted m/z

[M+H]⁺ 264.93562

[M+Na]⁺ 286.91756

[M-H]⁻ 262.92106

[M+NH₄]⁺ 281.96216

[M+K]⁺ 302.89150

[M+H-H₂O]⁺ 246.92560

[M]⁺ 263.92779

[M]⁻ 263.92889
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Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid

organic compounds like 3-Hydroxy-5-iodobenzoic acid.

NMR Spectroscopy Protocol
Sample Preparation: A small amount of the solid sample (typically 5-10 mg) is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift

referencing (0 ppm).[13]

Instrumentation: The NMR spectra are recorded on a spectrometer, for instance, a 400 MHz

instrument.[13]

¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled

pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger

number of scans is generally required for ¹³C NMR due to the low natural abundance of the

¹³C isotope.[6][14]

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

IR Spectroscopy Protocol (ATR-FTIR)
Background Spectrum: A background spectrum of the clean Attenuated Total Reflectance

(ATR) crystal is recorded. This is to subtract any signals from the atmosphere (e.g., CO₂,

water vapor).[15]

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal.[15][16]

Pressure Application: A pressure arm is applied to ensure good contact between the sample

and the crystal.[15]
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Sample Spectrum Acquisition: The IR spectrum of the sample is then recorded over a typical

range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

[17]

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol (Electron Ionization)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe for solid samples. The sample is then vaporized by heating

under high vacuum.[18][19]

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV), which causes the ejection of an electron from the molecule,

forming a molecular ion (M⁺˙). This high energy can also cause the molecular ion to

fragment.[20][21]

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates

the ions based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound.
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Caption: A diagram illustrating the workflow of spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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